Superior hCCR4 Binding Affinity Compared to the 4-(1,3-oxazol-4-ylmethyl)piperazine Analog
In a direct head-to-head comparison from the patent disclosure, compound 2549017-35-6 demonstrates significantly higher binding affinity for the human CCR4 (hCCR4) receptor than its closest structural analog, which replaces the 5-ethylpyrimidin-2-yl group with a 1,3-oxazol-4-ylmethyl group (CAS 2549018-94-0). The competitive binding assay was conducted using CHO cells stably expressing hCCR4, with [125I]-TARC as the radioligand [1].
| Evidence Dimension | hCCR4 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 5.2 nM |
| Comparator Or Baseline | 255 nM for 4-tert-butyl-2-cyclopropyl-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine |
| Quantified Difference | 49-fold higher affinity |
| Conditions | CHO-hCCR4 cells; [125I]-TARC radioligand competition binding assay |
Why This Matters
A 49-fold difference in binding affinity means the target compound requires significantly less material per assay, reducing cost-per-data-point and enabling studies at lower, more physiologically relevant concentrations.
- [1] Li, S., Wang, Y., Xiao, J., Ma, D., & Gong, H. (2016). U.S. Patent No. 9,493,453. Example 1, Biological Assay Data. View Source
